

Validation of Ethyl 2-chloro-5-nitronicotinate structure by spectroscopic techniques.

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Compound of Interest

Compound Name: Ethyl 2-chloro-5-nitronicotinate

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Spectroscopic Validation of Ethyl 2-chloro-5-nitronicotinate: A Comparative Guide

For Immediate Release

This guide provides a comprehensive analysis of the spectroscopic techniques used to validate the structure of **Ethyl 2-chloro-5-nitronicotinate**. By leveraging comparative data from structurally similar compounds, this document offers a robust framework for the confirmation of the compound's chemical identity, catering to the needs of researchers, scientists, and professionals in drug development.

Ethyl 2-chloro-5-nitronicotinate ($C_8H_7ClN_2O_4$, Molar Mass: 230.61 g/mol) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.^[1] ^[2] Accurate structural elucidation is paramount for its intended applications, ensuring purity and predicting reactivity. This guide outlines the expected outcomes from key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for obtaining this data.

Structural and Spectroscopic Overview

The structure of **Ethyl 2-chloro-5-nitronicotinate** is characterized by a pyridine ring substituted with a chloro group at the 2-position, a nitro group at the 5-position, and an ethyl

ester at the 3-position. These functional groups give rise to distinct signals in various spectroscopic analyses. While a complete set of experimental spectra for this specific molecule is not readily available in public databases, we can predict the expected spectral data with high confidence by comparing it to analogs such as ethyl nicotinate and 2-chloro-5-nitropyridine.[3][4][5][6]

Data Presentation: Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 2-chloro-5-nitronicotinate**, alongside experimental data from its structural analogs for comparative validation.

Table 1: Predicted ¹H NMR Data for **Ethyl 2-chloro-5-nitronicotinate** and Experimental Data for Analogs

Compound	Proton	Predicted/Experimental Chemical Shift (δ, ppm)
Ethyl 2-chloro-5-nitronicotinate (Predicted)	H-4	8.8 - 9.0 (d)
H-6	9.2 - 9.4 (d)	
-OCH ₂ CH ₃	4.4 - 4.6 (q)	
-OCH ₂ CH ₃	1.3 - 1.5 (t)	
Ethyl nicotinate (Experimental) [3][4]	H-2, H-4, H-5, H-6	9.23 (s), 8.76 (d), 8.28 (d), 7.40 (dd)
-OCH ₂ CH ₃	4.42 (q)	
-OCH ₂ CH ₃	1.42 (t)	
2-Chloro-5-nitropyridine (Experimental)[5]	H-3, H-4, H-6	8.45 (dd), 9.20 (d), 7.60 (d)

Table 2: Predicted ^{13}C NMR Data for **Ethyl 2-chloro-5-nitronicotinate** and Experimental Data for Analogs

Compound	Carbon	Predicted/Experimental Chemical Shift (δ , ppm)
Ethyl 2-chloro-5-nitronicotinate (Predicted)	C=O	~164
C-2	~152	
C-3	~125	
C-4	~145	
C-5	~140	
C-6	~155	
-OCH ₂ CH ₃	~62	
-OCH ₂ CH ₃	~14	
Ethyl nicotinate (Experimental) [3]	C=O, C-2, C-3, C-4, C-5, C-6, -OCH ₂ CH ₃ , -OCH ₂ CH ₃	165.2, 153.4, 126.4, 136.9, 123.3, 150.9, 61.4, 14.3
2-Chloro-5-nitropyridine (Experimental)	C-2, C-3, C-4, C-5, C-6	150.1, 124.0, 136.2, 142.1, 145.8

Table 3: Predicted FT-IR Data for **Ethyl 2-chloro-5-nitronicotinate** and Experimental Data for Analogs

Compound	Functional Group	Predicted/Experimental Wavenumber (cm ⁻¹)
Ethyl 2-chloro-5-nitronicotinate (Predicted)	C=O (Ester)	1720 - 1740
NO ₂ (Asymmetric stretch)	1520 - 1560	
NO ₂ (Symmetric stretch)	1340 - 1360	
C-O (Ester)	1200 - 1300	
C-Cl	700 - 800	
2-Chloro-5-nitropyridine (Experimental)[6]	NO ₂ stretch	1530, 1350
C-Cl	740	
2-Chloro-5-nitrobenzoic acid (Experimental)[7]	C=O	
NO ₂ stretch	1530, 1350	

Table 4: Predicted Mass Spectrometry Data for **Ethyl 2-chloro-5-nitronicotinate**

Ion	m/z (Predicted)	Description
[M] ⁺	230/232	Molecular ion peak (with ³⁵ Cl/ ³⁷ Cl isotope pattern)
[M-C ₂ H ₅ O] ⁺	185/187	Loss of ethoxy radical
[M-NO ₂] ⁺	184/186	Loss of nitro group
[C ₅ H ₂ ClN(CO)] ⁺	139/141	Fragmentation of the pyridine ring

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Ethyl 2-chloro-5-nitronicotinate** in approximately 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Spectroscopy:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **^{13}C NMR Spectroscopy:** Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

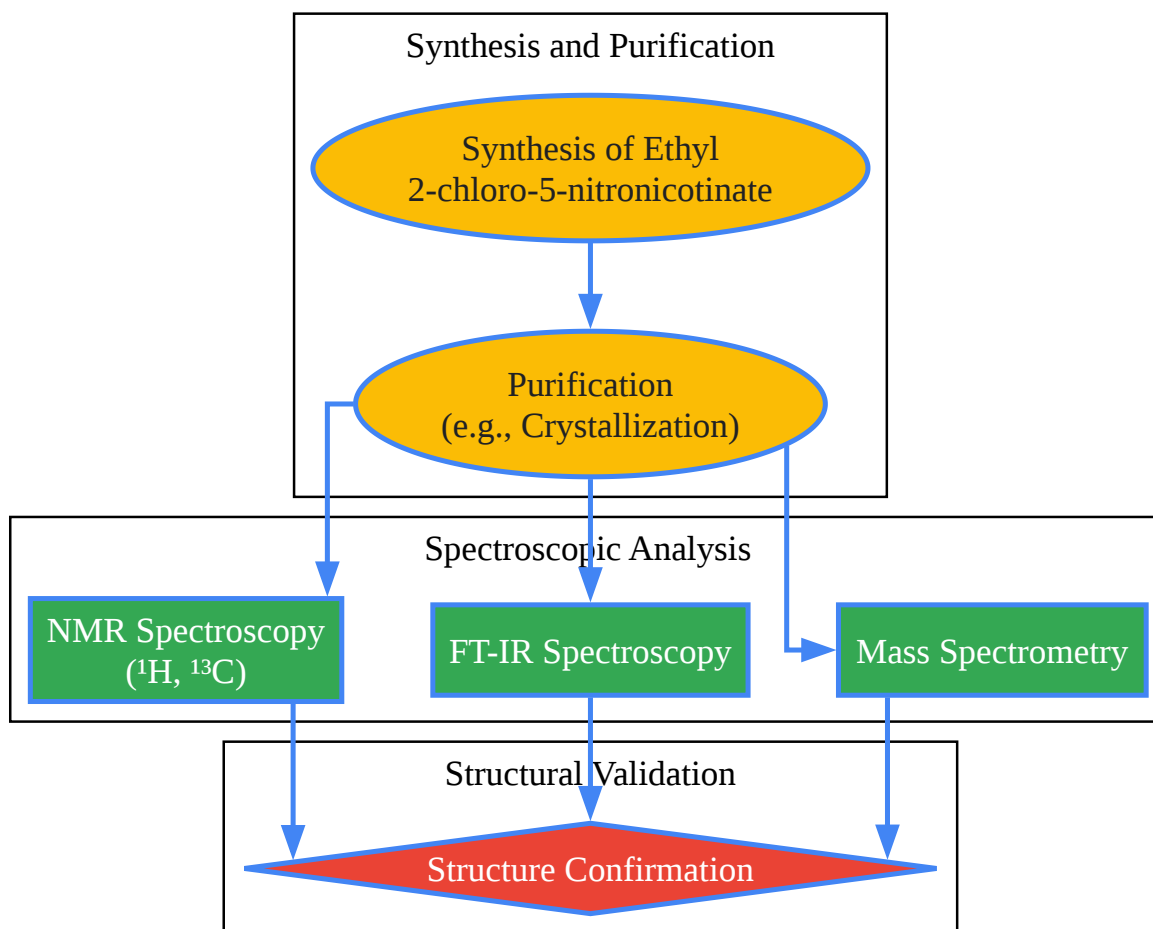
- **Sample Preparation:** Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
- **Data Acquisition (Electron Ionization - EI):** Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Use a standard electron energy of 70 eV. Acquire the mass spectrum over a range of m/z 50-300.

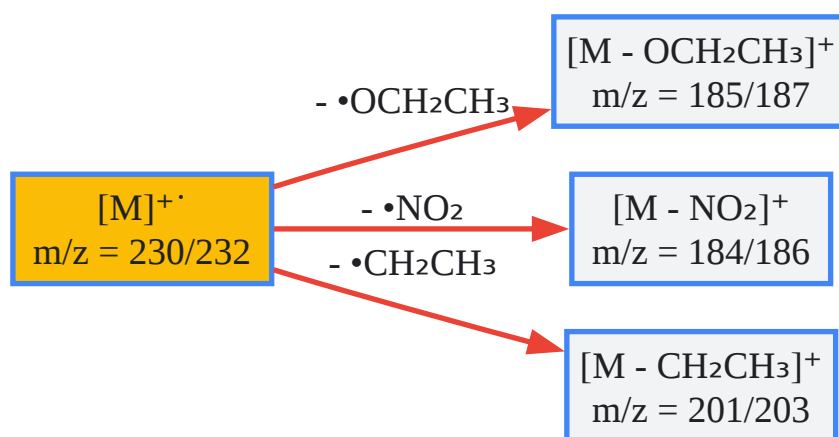
Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic validation of **Ethyl 2-chloro-5-nitronicotinate** and the predicted fragmentation pathway in mass spectrometry.



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Caption: Workflow for the synthesis, purification, and spectroscopic validation of **Ethyl 2-chloro-5-nitronicotinate**.



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Caption: Predicted major fragmentation pathways for **Ethyl 2-chloro-5-nitronicotinate** in Electron Ionization Mass Spectrometry.

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